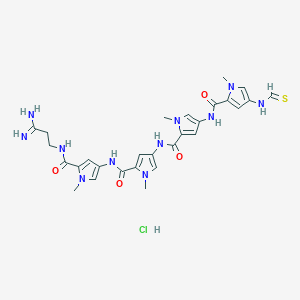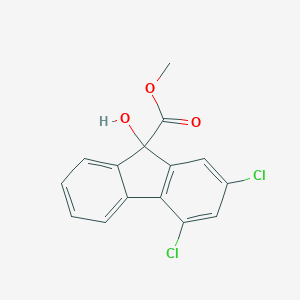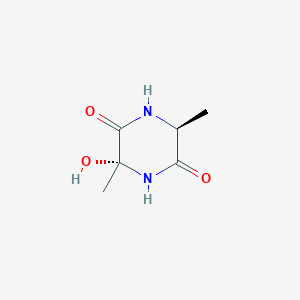
5-Chloro-3-éthyl-1-méthyl-1H-pyrazole-4-carbaldéhyde
Vue d'ensemble
Description
“5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde” is a chemical compound with the CAS Number: 128564-56-7 . It has a molecular weight of 172.61 . The IUPAC name for this compound is 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde .
Physical And Chemical Properties Analysis
The compound is a powder and its melting point is between 37-41°C .
Applications De Recherche Scientifique
Applications antibactériennes
Les dérivés du pyrazole sont connus pour leurs propriétés antibactériennes. La structure spécifique du 5-Chloro-3-éthyl-1-méthyl-1H-pyrazole-4-carbaldéhyde pourrait être explorée pour son efficacité contre les souches bactériennes, conduisant potentiellement à de nouveaux agents antibactériens .
Utilisations anti-inflammatoires
Le potentiel anti-inflammatoire des pyrazoles en fait des candidats pour le développement de médicaments dans le traitement des affections liées à l'inflammation. La recherche pourrait se concentrer sur la façon dont ce composé module les voies inflammatoires .
Recherche sur le cancer
Les composés du pyrazole ont montré des promesses dans des études anti-cancer. Le composé en question pourrait être synthétisé et testé pour sa capacité à inhiber la croissance des cellules cancéreuses ou à induire l'apoptose dans divers modèles de cancer .
Propriétés analgésiques
Compte tenu des propriétés analgésiques associées aux pyrazoles, le This compound pourrait être étudié comme un composé analgésique, contribuant à de nouvelles solutions de gestion de la douleur .
Potentiel anticonvulsivant
La recherche sur les effets anticonvulsivants des pyrazoles pourrait s'étendre à ce composé, en examinant son utilité pour prévenir ou réduire la fréquence des crises .
Activité anthelminthique
L'activité anthelminthique, qui est la capacité à expulser les vers parasites, est un autre domaine où les dérivés du pyrazole ont été efficaces. Ce composé pourrait être étudié pour de telles applications, en particulier en médecine vétérinaire .
Effets antioxydants
Les antioxydants jouent un rôle crucial dans la protection des cellules contre le stress oxydatif. La capacité antioxydante du composé pourrait être évaluée, contribuant potentiellement à des traitements pour les maladies causées par des dommages oxydatifs .
Propriétés herbicides
Enfin, les propriétés herbicides des pyrazoles suggèrent que le This compound pourrait être développé en une nouvelle classe d'herbicides, offrant une alternative pour la lutte contre les mauvaises herbes en agriculture .
Chacun de ces domaines présente une application unique pour le composé et justifie une recherche approfondie pour explorer son plein potentiel.
InTechOpen - Pyrazole Scaffold: Strategies toward the Synthesis and Their Biological Properties
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Analyse Biochimique
Biochemical Properties
Pyrazole derivatives, the class of compounds to which it belongs, are known to interact with various enzymes and proteins
Molecular Mechanism
It’s possible that it could exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
5-chloro-3-ethyl-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-6-5(4-11)7(8)10(2)9-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCGECGIPOLQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373928 | |
| Record name | 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128564-56-7 | |
| Record name | 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 128564-56-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)




![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)



